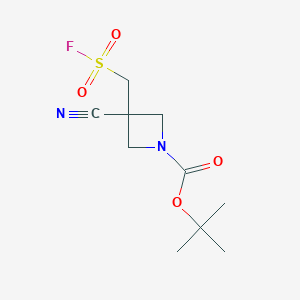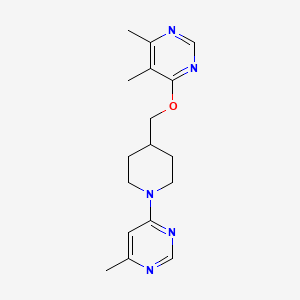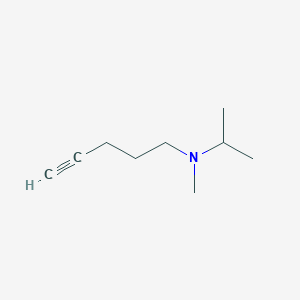![molecular formula C10H11NO4S B2959110 4-[(Allylamino)sulfonyl]benzoic acid CAS No. 790271-03-3](/img/structure/B2959110.png)
4-[(Allylamino)sulfonyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Allylamino)sulfonyl]benzoic acid (ABSA) is an organic compound with a molecular formula of C10H11NO4S . It is also known as Allyl sulfamide benzoic acid and is an allylamino derivative of benzoic acid. ABSA has been utilized in several scientific studies as a precursor molecule to several biological compounds, including sulfonamides and hydrazone derivatives.
Synthesis Analysis
ABSA can be synthesized through an amidation reaction between benzene sulfonic acid and allylamine. The product can be characterized by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry.Molecular Structure Analysis
The molecular structure of ABSA is represented by the InChI code: 1S/C10H11NO4S/c1-2-7-11-16(14,15)9-5-3-8(4-6-9)10(12)13/h2-6,11H,1,7H2,(H,12,13) .Chemical Reactions Analysis
The principal types of reactions involving aromatic rings like ABSA are substitution, addition, and oxidation . Of these, the most common type is electrophilic substitution .科学的研究の応用
Environmental Fate and Toxicology of Perfluoroalkyl Acids
Perfluoroalkyl acids, including derivatives similar to 4-[(Allylamino)sulfonyl]benzoic acid, have wide applications in industrial and consumer products. Recent studies have focused on the developmental toxicity of these compounds, particularly perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), due to their persistence and widespread prevalence in humans. Research suggests potential hazards to human health from the developmental effects of PFOS and PFOA, prompting further investigations to support risk assessments of perfluorinated organic chemicals (Lau et al., 2004).
Antioxidant Capacity and Chemical Reactions
The antioxidant capacity of compounds like this compound can be studied through ABTS/PP decolorization assays. This research elucidates the reaction pathways underlying the antioxidant capacity, highlighting the formation of coupling adducts with specific antioxidants and their oxidative degradation. Such insights are crucial for understanding the antioxidant properties and applications of these compounds (Ilyasov et al., 2020).
Biological Activities and Preclinical Importance
N-sulfonylamino azinones, a category encompassing this compound, have garnered interest for their broad biological activities. These include diuretic, antihypertensive, anti-inflammatory, and anticancer properties. The competitive AMPA receptor antagonist based on N-sulfonylamino 1H-quinazoline-2,4-diones shows promise for treating neurological disorders such as epilepsy and schizophrenia, highlighting the therapeutic potential of these compounds (Elgemeie et al., 2019).
Environmental Biodegradation of Polyfluoroalkyl Chemicals
The environmental persistence and toxic profiles of polyfluoroalkyl chemicals, related to this compound derivatives, pose significant challenges. Research into their microbial degradation in the environment is crucial for evaluating their fate and effects. This review presents the most updated knowledge on biodegradation pathways, defluorination potential, and the identification of novel degradation intermediates, which is essential for assessing the environmental impact of these chemicals (Liu & Avendaño, 2013).
作用機序
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is known that aminosalicylic acid, a similar compound, inhibits folic acid synthesis . It binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid . This suggests that 4-[(Allylamino)sulfonyl]benzoic acid might have a similar mechanism of action.
Biochemical Pathways
It is known that benzoic acids, which are the building blocks of most phenolic compounds in foods, are generally derived from corresponding cinnamic acid derivatives through the enzymatic reactions of the shikimate and phenylpropanoid pathway . This suggests that this compound might affect these pathways.
Pharmacokinetics
Its physical properties such as melting point, boiling point, and density are known . These properties can influence its pharmacokinetics and bioavailability.
Result of Action
Given its use in proteomics research , it may have effects on protein expression or function.
特性
IUPAC Name |
4-(prop-2-enylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-2-7-11-16(14,15)9-5-3-8(4-6-9)10(12)13/h2-6,11H,1,7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCFJTWULJOLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
790271-03-3 |
Source


|
| Record name | 4-[(prop-2-en-1-yl)sulfamoyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-((2-(benzylamino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2959028.png)


![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2959035.png)


![2-(5-Bromo-2-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B2959039.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxycyclohexyl)acrylamide](/img/structure/B2959046.png)

![1,3-Dimethyl-5-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrimidine-2,4-dione](/img/structure/B2959048.png)
![Ethyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B2959050.png)